(2-AMINO-5-PYRIDINYL)PHENYL-METHANONE
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Overview
Description
(2-AMINO-5-PYRIDINYL)PHENYL-METHANONE is an organic compound with the molecular formula C12H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its potential use in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE typically involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzonitrile in the presence of a suitable solvent and catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
(2-AMINO-5-PYRIDINYL)PHENYL-METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
2-Benzoylpyridine: A closely related compound with similar chemical properties but lacking the amino group.
2-Aminopyridine: Another pyridine derivative with an amino group but without the benzoyl group.
Uniqueness: (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE is unique due to the presence of both the amino and benzoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
53439-80-8 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(6-aminopyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H10N2O/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H,(H2,13,14) |
InChI Key |
LFMKBFXGJISSID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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